![molecular formula C18H21N3O3 B6081501 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6081501.png)
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide
Overview
Description
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide, commonly known as DHBNH, is a compound that has been widely studied in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are known for their potential therapeutic properties. DHBNH has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Scientific Research Applications
1. Catalytic and Antitumor Activities
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide (referred to as SALSD in the study) has been used to synthesize mononuclear oxovanadium(V) and dinuclear molybdenum(VI) complexes. These complexes exhibited catalytic properties for oxidation of alkyl benzene and styrene. Additionally, they showed antitumor activities against Dalton lymphoma and 2PK3 murine lymphoma cells (Ta et al., 2019).
2. Antibacterial and Antifungal Activities
The compound has been identified as a key component in the synthesis of carbohydrazone derivatives with notable antibacterial and antifungal activities. These activities were assessed using the MTT method against various microorganisms, including Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans (Feng, Xue, & Zhang, 2014).
3. Xanthine Oxidase Inhibition
This compound has been evaluated for its xanthine oxidase inhibitory activities. Among a series of hydrazones studied, 2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide displayed the most effective activity, indicating potential applications in managing conditions like gout (Xue, Li, Han, & Luo, 2022).
4. Metal Ion Sensing
This compound has been used to develop sensors for metal ions like In3+ and Zn2+ in different solutions. These sensors operate through fluorescence enhancement, demonstrating efficient "off-on-off" behavior with the addition of metal ions and EDTA (Xu et al., 2020).
properties
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-21(4-2)14-10-9-13(17(23)11-14)12-19-20-18(24)15-7-5-6-8-16(15)22/h5-12,22-23H,3-4H2,1-2H3,(H,20,24)/b19-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFORURTIUHBF-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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